

# PDE10A-IN-3 solubility and stability data

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**Compound Focus:** Pde10A-IN-3

Cat. No.: S12848603

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## How to Proceed with Your Research

To obtain the specific data you need for your in-depth guide, you may find the following approaches helpful:

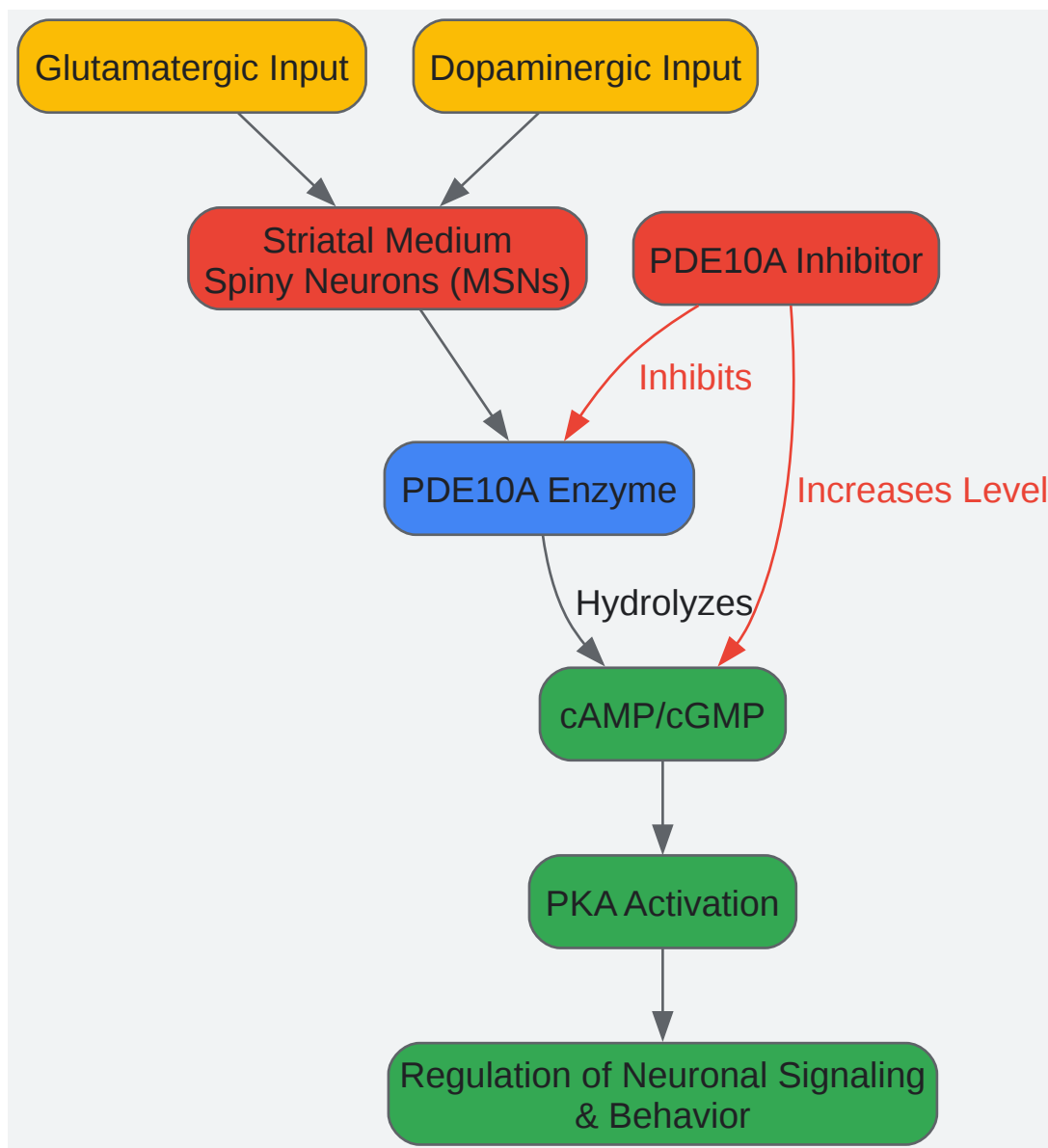
- **Consult Specialized Databases:** Technical data for research compounds are often found in supplier catalogs (e.g., MedChemExpress, Cayman Chemical, Tocris) or specialized databases like PubChem. You can search for "**PDE10A-IN-3**" directly on these platforms.
- **Review Related Analogues:** While data for **PDE10A-IN-3** itself is missing, the literature describes properties of other PDE10A inhibitors. For instance, one study on a benzimidazole-based inhibitor highlighted the importance of achieving a balance of properties, resulting in a compound with **improved solubility** (formulated as a hydrochloride salt) and a **remarkable bioavailability of 50%** [1]. Another study emphasized the need for new inhibitors to have characteristics like suitable water solubility, increased metabolic stability, and suitable pharmacokinetic properties [2]. These principles can provide a useful framework for your assessment.
- **Analyze Structural Features:** The core structure of many potent PDE10A inhibitors, as shown below, often includes planar heteroaromatic systems that can influence solubility [1] [3].

## PDE10A Inhibitor Research Context

To support your work on this target, here is a summary of key information on PDE10A inhibitors from the search results.

Inhibitor Name / Type	Key Characteristics / Findings	Potential Therapeutic Application	Source / Reference
<b>Benzimidazole-based</b>	High selectivity (>3500-fold), improved solubility & pharmacokinetics, 50% bioavailability.	Pulmonary Arterial Hypertension [1]	
<b>Pyrimidine derivatives</b>	Identified via QSAR modeling & molecular docking; showed stable binding in simulations.	Schizophrenia [4]	
<b>Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one</b>	Novel scaffold identified by virtual screening; IC <sub>50</sub> = 1.60 μM.	Neurodegenerative disorders [5]	
<b>2,3-dihydro-1H-imidazo[1,2-a]benzimidazole</b>	Optimization for high PDE10A inhibitory activity and improved brain penetration.	Schizophrenia [3]	
<b>Papaverine</b>	Early, non-selective tool inhibitor; limited by poor potency and short half-life [6].	Research tool [6] [2]	

The following diagram illustrates the central role of PDE10A in neuronal signaling and the mechanism of its inhibitors, which underlies their therapeutic potential.



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## References

1. Discovery of highly selective and orally available ... [sciencedirect.com]

2. Potential of PDE10A Inhibitors as Treatment for ... [pmc.ncbi.nlm.nih.gov]
3. Synthesis, SAR study, and biological evaluation of novel 2 ... [sciencedirect.com]
4. Integration of QSAR Modeling, Docking and MD Simulations [sciencedirect.com]
5. Structure-based discovery and bio-evaluation of a cyclopenta ... [pmc.ncbi.nlm.nih.gov]
6. Carbon-11 labeled papaverine as a PET tracer for imaging ... [pmc.ncbi.nlm.nih.gov]

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